molecular formula C22H29N3O4 B15103886 N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B15103886
M. Wt: 399.5 g/mol
InChI Key: ZVMSPQLZNQFEOC-UHFFFAOYSA-N
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Description

N-[1-(Cyclobutylcarbonyl)piperidin-4-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 3-methoxyphenyl group at the 1-position and a carboxamide linkage to a piperidin-4-yl moiety. The piperidine nitrogen is further functionalized with a cyclobutylcarbonyl group.

Properties

Molecular Formula

C22H29N3O4

Molecular Weight

399.5 g/mol

IUPAC Name

N-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H29N3O4/c1-29-19-7-3-6-18(13-19)25-14-16(12-20(25)26)21(27)23-17-8-10-24(11-9-17)22(28)15-4-2-5-15/h3,6-7,13,15-17H,2,4-5,8-12,14H2,1H3,(H,23,27)

InChI Key

ZVMSPQLZNQFEOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3CCN(CC3)C(=O)C4CCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclobutylcarbonyl chloride, which is then reacted with piperidine to form the cyclobutylcarbonyl piperidine intermediate. This intermediate is further reacted with 3-methoxyphenyl acetic acid to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[1-(4-Methoxyphenyl)-5-Oxopyrrolidine-3-Carbonyl]-N-(Oxan-4-Ylmethyl)Piperidine-4-Carboxamide

  • Core Structure: Shares the pyrrolidinone and piperidine-carboxamide framework but differs in substituents.
  • Key Differences :
    • Aryl Substituent : The methoxy group is at the 4-position of the phenyl ring (vs. 3-position in the target compound). Para-substitution may enhance metabolic stability but reduce steric hindrance compared to meta-substitution .
    • Piperidine Modifications : The target compound uses a cyclobutylcarbonyl group, while this analog employs a tetrahydro-2H-pyran-4-ylmethyl amide. The cyclobutyl group likely increases lipophilicity (logP), favoring blood-brain barrier penetration, whereas the tetrahydropyran moiety may improve aqueous solubility .

N-[2-(4-Chlorophenyl)-5-Methyl-4-Oxo-1,3-Thiazolidin-3-Yl]Pyridine-3-Carboxamide

  • Core Structure: Replaces the pyrrolidinone with a thiazolidinone ring, a sulfur-containing heterocycle.
  • Key Differences :
    • Electron-Withdrawing Groups : The 4-chlorophenyl and pyridine groups introduce strong electron-withdrawing effects, which may enhance interactions with cysteine residues in enzymes (e.g., kinase inhibitors) .
    • Lack of Piperidine/Cyclobutyl Motifs : Absence of these groups reduces lipophilicity, likely limiting CNS penetration but improving solubility for peripheral targets.
  • Therapeutic Relevance: Thiazolidinones are often associated with antimicrobial or antidiabetic activity, contrasting with the neuropharmacological focus of the target compound .

4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-N-(3-Oxo-4H-1,4-Benzoxazin-6-Yl)Piperazine-1-Carboxamide

  • Core Structure : Features a piperazine-carboxamide linked to a benzoxazine moiety.
  • Key Differences: Trifluoromethyl Pyridine: This group enhances metabolic stability and bioavailability via fluorine’s electron-withdrawing effects and resistance to oxidative metabolism . Benzoxazine Ring: The fused benzoxazine core provides planar aromaticity, favoring interactions with DNA or topoisomerases, unlike the flexible pyrrolidinone in the target compound .

Research Implications

  • Substituent Positioning : Meta-substitution (3-methoxy) in the target compound may optimize receptor binding in CNS targets compared to para-substituted analogs .
  • Cyclobutyl vs. Tetrahydropyran : The cyclobutyl group’s compact rigidity could reduce off-target effects compared to bulkier tetrahydropyran derivatives .
  • Heterocycle Choice: Pyrrolidinones offer conformational flexibility for CNS penetration, whereas thiazolidinones or benzoxazines prioritize enzymatic inhibition .

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